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Compound of Interest

Compound Name: (R)-(-)-1,2-Propanediol

Cat. No.: B107902 Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and gas chromatography-mass spectrometry (GC-MS) data for (R)-(-)-1,2-Propanediol. It is
intended for researchers, scientists, and professionals in drug development who require

detailed spectroscopic information and analytical protocols for this chiral compound.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and GC-MS data for (R)-(-)-1,2-
Propanediol.

¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity Assignment Solvent
Frequency
(MHz)

3.88 - 3.84 m CH(OH) D₂O 500

3.55 - 3.52 m CH₂(OH) D₂O 500

1.14 - 1.12 d CH₃ D₂O 500

Note:The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Assignment Solvent Frequency (MHz)

68.28 CH(OH) CDCl₃ 15.09

67.75 CH₂(OH) CDCl₃ 15.09

18.78 CH₃ CDCl₃ 15.09

70.635 CH(OH) D₂O Not Specified

69.295 CH₂(OH) D₂O Not Specified

20.674 CH₃ D₂O Not Specified

GC-MS Data
The mass spectrum of (R)-(-)-1,2-Propanediol obtained by electron ionization (EI) shows

characteristic fragmentation patterns.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

45 100% [C₂H₅O]⁺

43 15% [C₂H₃O]⁺

31 12% [CH₃O]⁺

29 9% [CHO]⁺

27 11% [C₂H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring NMR and GC-MS data are crucial for reproducible results.

NMR Spectroscopy Protocol
This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of (R)-
(-)-1,2-Propanediol.
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2.1.1 Sample Preparation

Dissolve approximately 5-10 mg of (R)-(-)-1,2-Propanediol in 0.6 mL of a suitable

deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

Transfer the solution to a 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane

(TMS), can be added.

2.1.2 Instrument Parameters

Spectrometer: A 500 MHz or higher field NMR spectrometer is recommended for better

signal dispersion.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-220 ppm.
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2.1.3 Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0

ppm).

Integrate the signals to determine the relative ratios of the different protons.

GC-MS Protocol for Chiral Analysis
This protocol is suitable for the separation and identification of the enantiomers of 1,2-

Propanediol.

2.2.1 Derivatization (Optional but Recommended)

To improve the volatility and chromatographic separation of the enantiomers, derivatization is

often employed. A common method is the formation of diastereomeric esters or acetals. For

instance, reacting the diol with a chiral derivatizing agent like Mosher's acid chloride ((R)-(-)-α-

methoxy-α-(trifluoromethyl)phenylacetyl chloride) can yield diastereomers that are separable

on a standard achiral GC column.

2.2.2 Instrumentation

Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based

column such as SUPELCO β-DEX™ 120)[1].

Mass Spectrometer: An electron ionization (EI) mass spectrometer is typically used.

2.2.3 GC-MS Parameters

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 10 minutes.
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Ramp: 1 °C/min to 100 °C.[1]

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-200.

Scan Speed: 2 scans/second.

2.2.4 Data Analysis

Identify the peaks corresponding to the enantiomers of 1,2-propanediol based on their

retention times.

Confirm the identity of the peaks by comparing their mass spectra with a reference library.

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-
(-)-1,2-Propanediol.

Caption: Workflow for the Spectroscopic Analysis of (R)-(-)-1,2-Propanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of (R)-(-)-1,2-Propanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107902#spectroscopic-data-for-r-1-2-propanediol-
nmr-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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